N-(2-ethoxyphenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide
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Description
N-(2-ethoxyphenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a useful research compound. Its molecular formula is C17H23N3O3S and its molecular weight is 349.45. The purity is usually 95%.
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Biological Activity
N-(2-ethoxyphenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a thiazolidinone derivative that has garnered interest due to its potential biological activities. This compound is characterized by a thiazolidinone core, which is known for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate thiazolidinone precursors with ethoxyphenyl derivatives. The reaction conditions often require specific solvents and catalysts to optimize yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, this compound was tested against various bacterial strains, showing notable inhibition zones in disc diffusion assays.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Pseudomonas aeruginosa | 20 | 8 |
These results indicate that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development as an antibacterial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies using various cancer cell lines (e.g., MDA-MB-231 for breast cancer and HeLa for cervical cancer) revealed that this compound induces apoptosis in a dose-dependent manner.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 25 | Induction of caspase-mediated apoptosis |
HeLa | 30 | Cell cycle arrest at G1 phase |
The mechanism of action appears to involve the activation of caspases and modulation of cell cycle regulators, leading to increased apoptosis in cancer cells.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects in animal models. Studies have indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with this compound.
Case Studies
A notable case study involved the administration of this compound in a rodent model of induced inflammation. The results demonstrated a significant decrease in paw edema compared to control groups treated with saline. Histopathological analysis further confirmed reduced infiltration of inflammatory cells.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-4-18-17-20(5-2)16(22)14(24-17)11-15(21)19-12-9-7-8-10-13(12)23-6-3/h7-10,14H,4-6,11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAZDZVNJBIYCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2OCC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.